molecular formula C14H15NO B2636729 1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one CAS No. 2185980-65-6

1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one

Cat. No.: B2636729
CAS No.: 2185980-65-6
M. Wt: 213.28
InChI Key: JMQWLXDHOSGRGT-UHFFFAOYSA-N
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Description

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one , often referred to as a spirocyclic oxindole , is a fascinating chemical entity. It belongs to the class of spirocycles, which are characterized by a single fully-substituted carbon atom connecting two rings. These structures exhibit inherent three-dimensionality due to the tetrahedral sp3-carbon atom shared by the rings. The spirocyclic motif imparts unique physicochemical properties, making it an attractive target for medicinal chemistry applications .


Synthesis Analysis

Several synthetic approaches have been developed to access spirocyclic oxindoles. These methods involve stereoselective strategies to construct spiro-3- to 8-membered rings. Researchers have explored diverse reaction pathways, including cyclopropanation, cyclization, and condensation reactions. Notably, spirocyclic oxindoles serve as intermediates in total synthesis and as model compounds for developing enantioselective catalytic methodologies .

One notable precursor for spirocyclic oxindoles involves the synthesis of 3-methyl-7-hydroxyoctahydroindolizine from 1-spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one. This transformation opens up avenues for further functionalization and structural diversification .


Molecular Structure Analysis

The molecular structure of 1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one features a spirocyclic arrangement, with the cyclopropane ring fused to the isoquinoline moiety. The fully-substituted carbon atom at the spiro center connects the two rings, resulting in a compact and intriguing geometry. The torsional strain imposed by the orthogonal arrangement of the rings contributes to the overall three-dimensionality of the molecule .


Chemical Reactions Analysis

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one can participate in various chemical reactions, including cycloadditions, cyclizations, and functional group transformations. These reactions allow for the creation of diverse spirocyclic derivatives, each potentially possessing distinct biological activities or pharmacological profiles. Researchers continue to explore novel synthetic routes to expand the chemical space accessible through spirocyclic oxindoles .

Properties

IUPAC Name

1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-13(16)15-9-11-5-3-4-6-12(11)14(10-15)7-8-14/h2-6H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQWLXDHOSGRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2=CC=CC=C2C3(C1)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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